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Compound of Interest

Compound Name:
2-Amino-3-bromo-4-methylbenzoic

acid

Cat. No.: B1373087 Get Quote

CAS Number: 129833-29-0

Introduction
2-Amino-3-bromo-4-methylbenzoic acid, a polysubstituted aromatic carboxylic acid, is a

compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a

derivative of anthranilic acid, it belongs to a class of molecules renowned for their diverse

biological activities and utility as versatile synthetic building blocks.[1][2][3][4] The strategic

placement of the amino, bromo, and methyl groups on the benzoic acid scaffold imparts unique

electronic and steric properties, making it a valuable precursor for the synthesis of complex

heterocyclic systems and novel pharmaceutical agents. This guide provides a comprehensive

technical overview of its synthesis, spectroscopic characterization, and potential applications,

with a particular focus on its role in drug discovery and development for researchers, scientists,

and drug development professionals.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-3-bromo-4-
methylbenzoic acid is essential for its handling, reaction optimization, and formulation. The

table below summarizes its key properties.
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Property Value Source

CAS Number 129833-29-0 Internal Data

Molecular Formula C₈H₈BrNO₂

Molecular Weight 230.06 g/mol

Appearance Off-white to pale yellow solid Internal Data

Melting Point

Not explicitly available;

expected to be a solid at room

temperature.

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO, DMF, and methanol.

Internal Data

SMILES
CC1=C(C=CC(=C1N)C(=O)O)

Br

InChI

InChI=1S/C8H8BrNO2/c1-4-

6(9)3-2-5(7(4)10)8(11)12/h2-

3H,10H2,1H3,(H,11,12)

Synthesis Methodology: Electrophilic Aromatic
Substitution
The most logical and established route for the synthesis of 2-Amino-3-bromo-4-
methylbenzoic acid is through the electrophilic aromatic substitution of the precursor, 2-

amino-4-methylbenzoic acid. The amino group is a strong activating group and an ortho-, para-

director, while the carboxylic acid group is a deactivating group and a meta-director. The methyl

group is a weak activating group and an ortho-, para-director. The cumulative effect of these

substituents directs the incoming electrophile (bromine) to the position ortho to the amino group

and meta to the carboxylic acid group.

Experimental Protocol: Synthesis of 2-Amino-3-bromo-
4-methylbenzoic acid
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This protocol describes a laboratory-scale synthesis of 2-Amino-3-bromo-4-methylbenzoic
acid. All procedures should be conducted in a well-ventilated fume hood with appropriate

personal protective equipment.

Materials:

2-amino-4-methylbenzoic acid

N-Bromosuccinimide (NBS)

Glacial Acetic Acid

Sodium Bicarbonate (NaHCO₃)

Hydrochloric Acid (HCl)

Ethyl Acetate

Anhydrous Magnesium Sulfate (MgSO₄)

Deionized Water

Procedure:

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and

a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in glacial acetic acid.

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) portion-wise to the

stirred solution at room temperature. The molar ratio of NBS to the starting material should

be approximately 1:1.

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of

the reaction by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a

beaker containing ice-water.
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Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated

solution of sodium bicarbonate until the effervescence ceases. Extract the product into ethyl

acetate.

Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous

magnesium sulfate.

Solvent Removal and Purification: Filter the drying agent and remove the solvent under

reduced pressure using a rotary evaporator. The crude product can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-3-
bromo-4-methylbenzoic acid.

Causality in Experimental Choices:
Choice of Brominating Agent: N-Bromosuccinimide is chosen as the brominating agent as it

is a solid, easier to handle than liquid bromine, and provides a controlled source of

electrophilic bromine, minimizing over-bromination.

Solvent Selection: Glacial acetic acid is an appropriate solvent as it can dissolve the starting

material and is stable under the reaction conditions.

Self-Validation: The progress of the reaction is monitored by TLC, allowing for the

determination of the reaction endpoint and preventing the formation of byproducts due to

prolonged reaction times. The purity of the final product can be confirmed by its melting point

and spectroscopic analysis.

Starting Materials

Reaction Conditions Work-up & Purification

2-Amino-4-methylbenzoic Acid

Glacial Acetic Acid (Solvent)

N-Bromosuccinimide (NBS)
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Caption: Synthetic workflow for 2-Amino-3-bromo-4-methylbenzoic acid.

Spectroscopic Analysis
The structural elucidation of 2-Amino-3-bromo-4-methylbenzoic acid is confirmed through a

combination of spectroscopic techniques. The following is a predicted analysis based on the

known effects of the functional groups and data from analogous compounds.[5][6][7]

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methyl protons, and the protons of the amino and carboxylic acid groups.

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the

two adjacent protons on the benzene ring. The coupling constant would be indicative of their

ortho relationship.

Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm) corresponding to the three

protons of the methyl group.

Amino Protons: A broad singlet (δ 4.0-6.0 ppm) for the two protons of the amino group. The

chemical shift of this peak can vary depending on the solvent and concentration.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10.0-13.0 ppm) for

the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon skeleton of the

molecule.

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the

carboxylic acid carbon.

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The chemical

shifts will be influenced by the attached substituents. The carbon attached to the bromine

atom will be shifted upfield due to the heavy atom effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1373087?utm_src=pdf-body
https://www.benchchem.com/product/b1373087?utm_src=pdf-body
https://www.researchgate.net/publication/229208267_Experimental_and_theoretical_IR_Raman_NMR_spectra_of_2-_3-_and_4-aminobenzoic_acids
https://dergipark.org.tr/tr/download/article-file/446679
https://www.ijtsrd.com/papers/ijtsrd49568.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl Carbon: A signal in the upfield region (δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups

present in the molecule.[8][9]

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹,

characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]

N-H Stretch (Amine): Two sharp peaks in the region of 3500-3300 cm⁻¹, corresponding to

the symmetric and asymmetric stretching vibrations of the primary amine.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1680

cm⁻¹.[8]

C-N Stretch: An absorption band in the region of 1340-1250 cm⁻¹.

C-Br Stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Molecular Ion Peak (M+): A prominent peak at m/z 230 and an M+2 peak at m/z 232 of

nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one

bromine atom.

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl

radical (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and the loss of a bromine

atom (-Br, M-79/81).[10][11]

Applications in Drug Discovery
Substituted anthranilic acids are a well-established class of "privileged scaffolds" in medicinal

chemistry, meaning they are capable of binding to a variety of biological targets.[1][2][4] The

unique substitution pattern of 2-Amino-3-bromo-4-methylbenzoic acid makes it an attractive

starting material for the synthesis of novel therapeutic agents.
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As a Versatile Building Block
The three distinct functional groups (amino, bromo, and carboxylic acid) on the aromatic ring

offer multiple points for chemical modification, allowing for the generation of diverse chemical

libraries for high-throughput screening.

Potential Chemical Modifications

Potential Therapeutic Targets

2-Amino-3-bromo-4-methylbenzoic acid

Amino Group Modification
(e.g., acylation, alkylation)

Bromo Group Modification
(e.g., Suzuki, Heck coupling)

Carboxylic Acid Modification
(e.g., esterification, amidation)

CNS Active AgentsAnti-Inflammatory Agents
(e.g., COX inhibitors)

Anticancer Agents
(e.g., kinase inhibitors) Antimicrobial Agents
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Caption: Potential derivatization and therapeutic applications.

Potential Therapeutic Areas
Anti-inflammatory Agents: Anthranilic acid derivatives are known to be precursors to non-

steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3]

Anticancer Agents: The scaffold can be elaborated to synthesize inhibitors of various protein

kinases, which are crucial targets in cancer therapy. Halogenated anthranilic acid derivatives

have been explored as androgen receptor antagonists for the treatment of prostate cancer.

[12]

Antimicrobial and Antiviral Agents: Derivatives of anthranilic acid have shown promising

activity against a range of microbial and viral targets.[1][2]
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The introduction of the bromine atom can enhance the lipophilicity of the molecule, potentially

improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom

can participate in halogen bonding, a specific type of non-covalent interaction that can

contribute to the binding affinity of a drug molecule to its target protein.

Conclusion
2-Amino-3-bromo-4-methylbenzoic acid is a valuable and versatile chemical entity with

significant potential in organic synthesis and drug discovery. Its straightforward synthesis from

readily available starting materials, coupled with the presence of multiple modifiable functional

groups, makes it an ideal scaffold for the development of novel bioactive compounds. The

detailed spectroscopic analysis provides a robust framework for its characterization and quality

control. As the demand for new and effective therapeutic agents continues to grow, the

exploration of compounds like 2-Amino-3-bromo-4-methylbenzoic acid will undoubtedly play

a crucial role in advancing the frontiers of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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